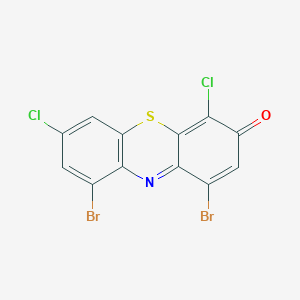
(4-nitrophenyl) N-hexylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-nitrophenyl) N-hexylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a nitrophenyl group attached to a hexylcarbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl) N-hexylcarbamate can be achieved through the reaction of 4-nitrophenyl chloroformate with hexylamine. The reaction typically takes place in an organic solvent such as dichloromethane, in the presence of a base like triethylamine, under ambient temperature conditions . The reaction proceeds via nucleophilic substitution, where the amine group of hexylamine attacks the carbonyl carbon of the chloroformate, resulting in the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control to optimize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(4-nitrophenyl) N-hexylcarbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles, such as amines, to form substituted ureas.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines and bases such as triethylamine are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) and hydrazine (N2H4) are employed.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the carbamate linkage.
Major Products Formed
Substituted Ureas: Formed from nucleophilic substitution reactions.
Amines: Resulting from the reduction of the nitro group.
Phenol Derivatives: Produced from hydrolysis reactions.
Applications De Recherche Scientifique
(4-nitrophenyl) N-hexylcarbamate has several scientific research applications:
Mécanisme D'action
The mechanism of action of (4-nitrophenyl) N-hexylcarbamate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like cholesterol esterase, blocking their activity . The nitrophenyl group plays a crucial role in this inhibition by forming stable interactions with the enzyme’s active site residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-nitrophenyl N-benzylcarbamate: Similar in structure but with a benzyl group instead of a hexyl group.
4-nitrophenyl N-methylcarbamate: Contains a methyl group instead of a hexyl group.
4-nitrophenyl N-ethylcarbamate: Features an ethyl group in place of the hexyl group.
Uniqueness
(4-nitrophenyl) N-hexylcarbamate is unique due to its hexyl group, which imparts different physicochemical properties compared to its analogs. This difference can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
63321-52-8 |
|---|---|
Formule moléculaire |
C13H18N2O4 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
(4-nitrophenyl) N-hexylcarbamate |
InChI |
InChI=1S/C13H18N2O4/c1-2-3-4-5-10-14-13(16)19-12-8-6-11(7-9-12)15(17)18/h6-9H,2-5,10H2,1H3,(H,14,16) |
Clé InChI |
SETFNHKUKZVCCQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Methyl-2-[(prop-2-yn-1-yl)oxy]pentanenitrile](/img/structure/B14507959.png)




![1-{[3-(3,4-Dihydroxyphenyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14507986.png)
![2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol](/img/structure/B14507989.png)




